

# The Pharmacokinetics of Sustained-Release Nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Nicospan |           |
| Cat. No.:            | B1237972 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Nicotinic acid, or niacin, is a well-established agent for the management of dyslipidemia, valued for its broad efficacy in modulating lipid profiles. However, the clinical utility of immediate-release (IR) formulations is often hampered by poor tolerability, primarily cutaneous flushing, while some sustained-release (SR) formulations have been associated with an increased risk of hepatotoxicity. This has led to the development of extended-release (ER) nicotinic acid formulations designed to optimize the pharmacokinetic profile, thereby enhancing tolerability without compromising efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of sustained-release nicotinic acid, with a focus on its absorption, distribution, metabolism, and excretion (ADME). We present a comprehensive summary of key pharmacokinetic parameters, detail the experimental protocols used in its evaluation, and provide visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.

## Introduction

Nicotinic acid exerts favorable effects on all major lipoprotein parameters, most notably by significantly increasing high-density lipoprotein cholesterol (HDL-C) levels, while also reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a).[1][2][3] The therapeutic application of nicotinic acid is, however, nuanced by formulation-dependent side



effects. Immediate-release niacin is linked to a high incidence of flushing, a prostaglandin-mediated vasodilation, whereas some sustained-release formulations have been associated with a higher risk of liver injury.[1][2][4]

Extended-release (ER) formulations, such as Niaspan®, have been engineered to provide a slower rate of drug absorption compared to IR formulations. This controlled release mitigates the rapid spike in plasma niacin concentrations that is responsible for flushing, while avoiding the prolonged, low-level exposure that has been implicated in the hepatotoxicity of some SR formulations.[1][3][4] Understanding the intricate pharmacokinetic properties of these sustained-release formulations is paramount for their safe and effective use in clinical practice and for the development of future lipid-modifying therapies.

## **Pharmacokinetic Profile**

The pharmacokinetic profile of sustained-release nicotinic acid is characterized by a delayed time to maximum concentration (Tmax) and a lower maximum plasma concentration (Cmax) compared to immediate-release formulations. This attenuated absorption profile is central to its improved tolerability.

# **Absorption**

Sustained-release nicotinic acid is designed for gradual absorption in the gastrointestinal tract. Following oral administration, niacin is well-absorbed, with at least 60% to 76% of the dose being absorbed.[5] To enhance bioavailability and minimize gastrointestinal upset, it is recommended to administer sustained-release niacin with a low-fat meal or snack.[5][6][7] Peak plasma concentrations for extended-release formulations are typically reached within 4 to 5 hours.[6][7][8] It is important to note that different tablet strengths of some ER formulations may not be interchangeable due to differences in their bioavailability.[5][6][7]

## **Distribution**

Following absorption, niacin and its metabolites are distributed to various tissues, with notable concentrations in the liver, kidney, and adipose tissue.[5] Gender-specific differences in the volume of distribution or metabolic rate may contribute to the generally higher steady-state plasma concentrations of niacin and its metabolites observed in women compared to men.[5][6]

## Metabolism



The metabolism of nicotinic acid is complex and dose-dependent, proceeding through two primary pathways: a high-affinity, low-capacity conjugation pathway and a low-affinity, high-capacity nicotinamide formation pathway.[3][9]

- Conjugation Pathway: At lower, therapeutic doses, nicotinic acid is primarily conjugated with glycine to form nicotinuric acid (NUA). This pathway is saturable.[3][9]
- Nicotinamide Pathway: As the dose of nicotinic acid increases, the conjugation pathway
  becomes saturated, and a greater proportion is converted to nicotinamide. Nicotinamide is
  then further metabolized to N-methylnicotinamide (MNA), N-methyl-2-pyridone-5carboxamide (2PY), and N-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted
  in the urine.[3][9][10]

The formulation of nicotinic acid significantly influences its metabolic fate. Immediate-release formulations lead to a rapid saturation of the conjugation pathway, resulting in a higher proportion of nicotinamide and its metabolites. Conversely, the slower release from sustained-release formulations allows for a greater proportion of the dose to be metabolized via the conjugation pathway to nicotinuric acid.[9]



Click to download full resolution via product page



Metabolic pathways of nicotinic acid.

### **Excretion**

Nicotinic acid and its metabolites are primarily eliminated by the kidneys.[5] Following administration of an extended-release formulation, approximately 60% to 76% of the dose is recovered in the urine as both unchanged niacin and its metabolites.[5][6] The proportion of metabolites recovered in the urine is dependent on the administered dose.[5][6] Up to 12% of a multiple-dose regimen may be recovered as unchanged niacin.[5] The plasma elimination half-life of nicotinic acid itself is relatively short, ranging from 20 to 45 minutes for the immediate-release form, while the half-life of its metabolites is longer.[10] For an extended-release formulation, the mean plasma terminal half-life for niacin was found to be 0.9 hours, while that of nicotinamide was 4.3 hours.[11]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters for sustained-release nicotinic acid formulations from various clinical studies.

Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan®[5]

| Dose    | Niacin Cmax<br>(μg/mL) | Niacin AUC<br>(μg·hr/mL) | Nicotinuric<br>Acid Cmax<br>(µg/mL) | Nicotinuric<br>Acid AUC<br>(μg·hr/mL) |
|---------|------------------------|--------------------------|-------------------------------------|---------------------------------------|
| 1000 mg | $3.7 \pm 2.8$          | 10.1 ± 7.2               | $1.8 \pm 0.9$                       | 9.0 ± 4.2                             |
| 1500 mg | 8.8 ± 4.6              | 28.5 ± 19.3              | 2.6 ± 1.2                           | 14.8 ± 7.1                            |
| 2000 mg | 13.9 ± 7.9             | 54.3 ± 44.2              | 3.3 ± 1.6                           | 20.8 ± 10.8                           |

Data presented

as mean ±

standard

deviation.

Table 2: Pharmacokinetic Parameters of Extended-Release Niacin (2000 mg) in Healthy Male Volunteers[11][12]



| Analyte                                               | Cmax (μg/mL) | Tmax (hr,<br>median) | AUC(0-t)<br>(μg·hr/mL) | Terminal Half-<br>life (hr) |
|-------------------------------------------------------|--------------|----------------------|------------------------|-----------------------------|
| Niacin                                                | 9.3          | 4.6                  | 26.2                   | 0.9                         |
| Nicotinuric Acid<br>(NUA)                             | -            | 4.6                  | -                      | 1.3                         |
| Nicotinamide<br>(NAM)                                 | -            | 8.6                  | -                      | 4.3                         |
| Nicotinamide-N-<br>oxide (NNO)                        | -            | 11.1                 | -                      | -                           |
| Cmax and AUC for niacin are presented as mean values. |              |                      |                        |                             |

Table 3: Pharmacokinetic Parameters of Niacin and Nicotinuric Acid After Single Oral Doses of Niacin Extended-Release/Simvastatin[13]



| Dose<br>(Niacin ER)                          | Analyte      | Cmax<br>(ng/mL) | Tmax (hr)    | AUC(0-t)<br>(ng·hr/mL) | t1/2 (hr)   |
|----------------------------------------------|--------------|-----------------|--------------|------------------------|-------------|
| 500 mg (1<br>tablet)                         | Niacin       | -               | -            | 384.6 ± 191.7          | 8.80 ± 8.49 |
| NUA                                          | -            | -               | 2151 ± 1362  | 1.70 ± 0.80            |             |
| 1000 mg (2 tablets)                          | Niacin       | 904.0 ± 487.0   | 1.82 ± 1.69  | 1538 ± 957.0           | -           |
| NUA                                          | 1628 ± 636.0 | 3.03 ± 1.69     | 5396 ± 3215  | -                      |             |
| 1500 mg (3 tablets)                          | Niacin       | -               | -            | 6021 ± 6579            | -           |
| NUA                                          | -            | -               | 10210 ± 5820 | -                      |             |
| Data presented as mean ± standard deviation. |              |                 |              |                        | -           |

# **Experimental Protocols**

The characterization of the pharmacokinetics of sustained-release nicotinic acid relies on well-defined clinical study protocols and robust analytical methodologies.

# **Clinical Study Design**

Pharmacokinetic studies of sustained-release niacin typically employ a randomized, crossover design in healthy volunteers.[14][15] A typical study workflow is as follows:





Click to download full resolution via product page

A typical clinical study workflow for pharmacokinetic assessment.

• Subjects: Studies are generally conducted in healthy adult male and female volunteers.

Exclusion criteria often include a history of liver or kidney disease, gastrointestinal disorders,



or hypersensitivity to niacin.

- Dosing: Subjects receive a single oral dose of the sustained-release nicotinic acid formulation, often following a low-fat meal to mimic clinical recommendations.[11][12]
- Sample Collection: Serial blood samples are collected at predefined time points post-dose
  (e.g., pre-dose, and at various intervals up to 24 or 48 hours) to determine plasma
  concentrations of niacin and its metabolites.[16] Urine is often collected over specified
  intervals to assess the excretion of the parent drug and its metabolites.[11][12]
- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[13]

# **Analytical Methodology**

The accurate quantification of nicotinic acid and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[17][18][19]

A general workflow for the bioanalysis of nicotinic acid and its metabolites is outlined below:





Click to download full resolution via product page

A typical bioanalytical workflow for niacin and its metabolites.

- Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[17] Solid-phase extraction (SPE) may also be used for sample clean-up and concentration.[18]
- Chromatographic Separation: The prepared sample is injected into an HPLC system. A
  reversed-phase C18 or a cyano (CN) column is commonly used to separate nicotinic acid
  and its metabolites from endogenous plasma components.[17][20] A mobile phase consisting
  of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with
  formic acid or ammonium acetate) is used to elute the analytes.[13][17]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of the analytes. The mass spectrometer is operated in the



selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[17]

# Conclusion

Sustained-release nicotinic acid formulations represent a significant advancement in lipid-lowering therapy, offering an improved tolerability profile compared to immediate-release preparations. This is achieved through a carefully engineered pharmacokinetic profile that modulates the rate of drug absorption, thereby influencing the metabolic pathways and reducing the incidence of adverse effects. A thorough understanding of the absorption, distribution, metabolism, and excretion of these formulations, as detailed in this guide, is essential for healthcare professionals to optimize patient outcomes and for researchers to drive further innovation in the field of dyslipidemia management. The provided data and experimental protocols serve as a valuable resource for those involved in the research, development, and clinical application of sustained-release nicotinic acid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding niacin formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. DailyMed NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 8. Articles [globalrx.com]

## Foundational & Exploratory





- 9. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid Wikipedia [en.wikipedia.org]
- 11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bioavailability of sustained release nicotinic acid formulations PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bioavailability of sustained release nicotinic acid formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 20. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Pharmacokinetics of Sustained-Release Nicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237972#pharmacokinetics-of-sustained-release-nicotinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com